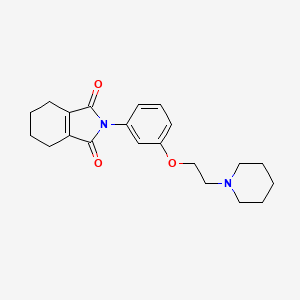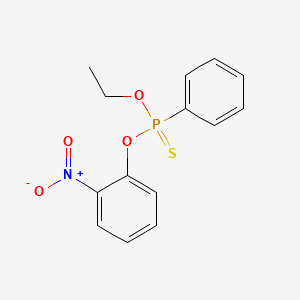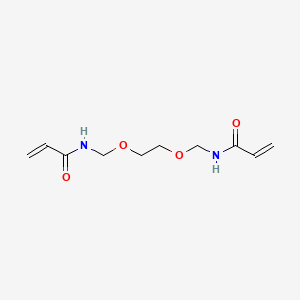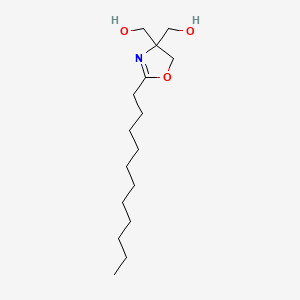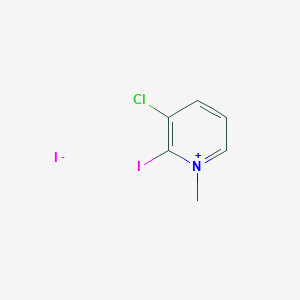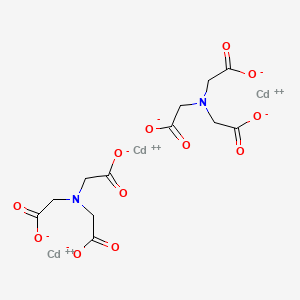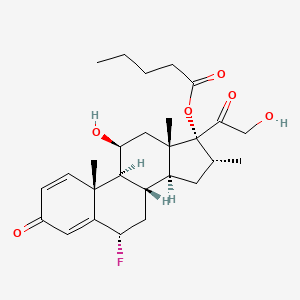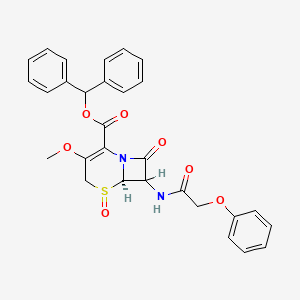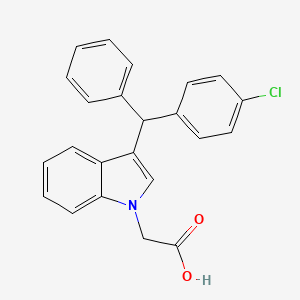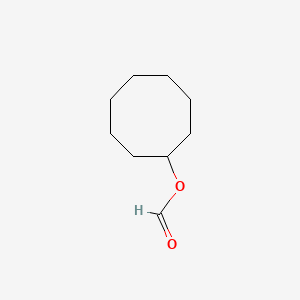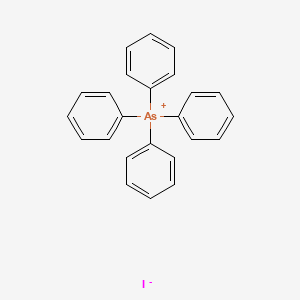
Tetraphenylarsonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylarsonium iodide is an organoarsenic compound with the chemical formula [As(C₆H₅)₄]I. It is a crystalline solid that is often used in various chemical applications due to its unique properties. The compound consists of a tetraphenylarsonium cation and an iodide anion, making it a quaternary arsonium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylarsonium iodide can be synthesized through the reaction of tetraphenylarsonium chloride with sodium iodide in an aqueous solution. The reaction typically proceeds as follows: [ \text{[As(C₆H₅)₄]Cl} + \text{NaI} \rightarrow \text{[As(C₆H₅)₄]I} + \text{NaCl} ]
Industrial Production Methods: Industrial production of this compound often involves the same basic reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high purity and yield. The product is then purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylarsonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other anions such as bromide or perrhenate.
Oxidation and Reduction: The arsonium ion can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of polar aprotic solvents and other halide salts.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents under controlled conditions.
Major Products:
Substitution Reactions: Products include tetraphenylarsonium bromide or tetraphenylarsonium perrhenate.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Scientific Research Applications
Tetraphenylarsonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of other organoarsenic compounds.
Biology: Employed in studies involving ion transport and membrane potential.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in electrochemical studies and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which tetraphenylarsonium iodide exerts its effects is primarily through its ability to form stable ion pairs and participate in ion exchange reactions. The tetraphenylarsonium cation can interact with various anions, facilitating their transfer across different phases. This property is particularly useful in electrochemical applications and studies involving ion transport.
Comparison with Similar Compounds
Tetraphenylphosphonium iodide: Similar in structure but contains a phosphorus atom instead of arsenic.
Tetraphenylborate: Contains a boron atom and is often used in similar applications.
Uniqueness: Tetraphenylarsonium iodide is unique due to the presence of the arsenic atom, which imparts different chemical properties compared to its phosphorus and boron analogs. This uniqueness makes it particularly useful in specific chemical and electrochemical applications where other compounds may not be as effective.
Properties
CAS No. |
7422-32-4 |
|---|---|
Molecular Formula |
C24H20AsI |
Molecular Weight |
510.2 g/mol |
IUPAC Name |
tetraphenylarsanium;iodide |
InChI |
InChI=1S/C24H20As.HI/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H/q+1;/p-1 |
InChI Key |
NTIVEBOPRSMRSY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[As+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


